N-Ethanethioylacetamide (CAS 3542-00-5): Structural Dynamics, Synthesis, and Pyrolytic Kinetics
N-Ethanethioylacetamide (CAS 3542-00-5): Structural Dynamics, Synthesis, and Pyrolytic Kinetics
Executive Summary
N-Ethanethioylacetamide, widely recognized in literature as N-acetylthioacetamide, is a highly specialized thioamide derivative of diacetamide[1]. Characterized by the strategic replacement of a carbonyl oxygen with a highly polarizable sulfur atom, this compound serves as an indispensable kinetic model for evaluating the impact of heteroatom substitution on molecular reactivity[1]. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and its unique behavior in gas-phase pyrolytic eliminations, tailored for researchers in physical organic chemistry and drug development.
Chemical Identity and Structural Architecture
N-Ethanethioylacetamide features a highly polarized thione (C=S) group adjacent to an amide linkage, creating a unique electronic environment[2].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | N-Ethanethioylacetamide |
| CAS Registry Number | 3542-00-5 |
| Molecular Formula | C₄H₇NOS |
| Molecular Weight | 117.17 g/mol |
| Structural Class | Thioamide / Acetamide derivative |
The structural asymmetry introduced by the sulfur atom significantly alters the hydrogen-bonding network and the electronic distribution across the molecule compared to its oxygen analogue, diacetamide. The thione group's enhanced protophilicity dictates its thermal degradation pathways and its utility in synthesizing complex heterocycles, such as tricyclic thietanes[3].
Synthesis Pathway and Experimental Protocol
The synthesis of N-Ethanethioylacetamide can be achieved through the rearrangement and acetylation of thioacetamide S-oxide, a fundamental pathway established by Wolfgang Walter[4]. The causality behind utilizing thioacetamide S-oxide lies in the lability of the S-O bond. Under controlled conditions, this lability facilitates the formation of the N-acetylated thioamide structure while preventing complete desulfurization.
Step-by-Step Methodology: Synthesis from Thioacetamide S-oxide
This protocol is designed as a self-validating system to ensure intermediate stability and product integrity.
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Precursor Preparation: Synthesize thioacetamide S-oxide via the controlled oxidation of thioacetamide using hydrogen peroxide in a cooled ethanol solution (0–5 °C). Causality: Strict temperature control prevents over-oxidation to the corresponding sulfonate[4].
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Reaction Setup: Dissolve 10 mmol of purified thioacetamide S-oxide in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Excluding moisture is critical to prevent competitive hydrolysis of the highly reactive intermediates.
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Acetylation: Introduce 1.1 equivalents of acetic anhydride dropwise at room temperature. Causality: Acetic anhydride acts as the optimal acetyl donor for the N-acetylation step without generating highly acidic byproducts that could degrade the thione.
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Thermal Activation: Reflux the mixture gently at 40 °C for 4 hours. Causality: Mild heating provides the exact activation energy necessary to drive the rearrangement and acetylation without triggering premature pyrolytic degradation.
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Isolation: Quench the reaction with saturated aqueous sodium bicarbonate to neutralize residual acetic acid. Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Validation Checkpoint (Self-Validation): Purify the crude product via recrystallization from a diethyl ether/hexane mixture. Before proceeding to downstream applications, validate the structural integrity using ¹³C-NMR. Do not proceed unless the distinct C=S carbon peak is observed at ~200 ppm and the C=O peak at ~170 ppm, confirming the thione group's integrity.
Physicochemical and Kinetic Properties
Understanding the thermal stability of N-Ethanethioylacetamide requires a rigorous analysis of its gas-phase pyrolytic kinetics. The compound undergoes a unimolecular first-order elimination reaction when subjected to heat[1].
Table 2: Kinetic Parameters for Gas-Phase Pyrolysis (at 600 K)
| Parameter | N-Ethanethioylacetamide | Diacetamide (Oxygen Analogue) |
| Log A (s⁻¹) | 10.64 | ~11.0 |
| Activation Energy (Ea) | 117.15 kJ/mol | >130 kJ/mol |
| Relative Reactivity | 173 | 1 |
| Reaction Pathway | Unimolecular Elimination | Unimolecular Elimination |
Data synthesized from gas-phase pyrolytic reaction studies[1].
Mechanistic Insights: The Six-Membered Transition State
The kinetic data reveals a striking phenomenon: N-Ethanethioylacetamide is 173 times more reactive than diacetamide at 600 K[1].
Causality of Enhanced Reactivity: This dramatic acceleration is directly linked to the polarity of the transition state and the protophilicity of the γ-heteroatom[1]. During pyrolysis, the molecule adopts a cyclic six-membered transition state. The C=S bond acts as a powerful nucleophile (protophile), attacking the β-hydrogen. Because the carbon-sulfur double bond is significantly more polarizable and protophilic than a carbonyl oxygen, the activation energy barrier (Ea = 117.15 kJ/mol) for the hydrogen transfer is substantially lowered[1]. Consequently, C-N bond fission becomes less rate-contributing, shifting the mechanistic bottleneck entirely toward the initial H-abstraction by the thione sulfur[1].
Pyrolytic elimination pathway and synthesis workflow of N-Ethanethioylacetamide.
Applications in Heterocyclic Chemistry
Beyond its role as a kinetic model, N-Ethanethioylacetamide serves as a versatile building block in organic synthesis. The differential reactivity between its carbonyl and thiocarbonyl centers allows for highly regioselective nucleophilic attacks. This property is heavily exploited in the synthesis of tricyclic thietanes via cycloaddition reactions, making it an invaluable intermediate in the development of complex pharmaceutical scaffolds and sulfur-containing heterocycles[3].
References
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Gas-phase pyrolytic reactions. Rate data for pyrolysis of N-t-butylthioacetamide and N-acetylthioacetamide: role of polarity of transition state and γ-carbonyl group protophilicity Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:1
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Short biography and Publications by Wolfgang Walter (1919-2007) Source: Universität Hamburg (uni-hamburg.de) URL:4
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N-Ethanethioylacetamide - Exposure: Exposure Production Volumes Source: Environmental Protection Agency (epa.gov) URL:2
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Modern Heterocyclic Chemistry Overview | PDF Source: Scribd (scribd.com) URL:3
Sources
- 1. Gas-phase pyrolytic reactions. Rate data for pyrolysis of N-t-butylthioacetamide and N-acetylthioacetamide: role of polarity of transition state and γ-carbonyl group protophilicity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. scribd.com [scribd.com]
- 4. Short biography and Publications by Wolfgang Walter (1919-2007) : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
